N-(3-chloro-4-methylphenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O2S/c1-3-16-25-19-18-14(23)5-4-6-15(18)29-20(19)21(28)26(16)10-17(27)24-12-8-7-11(2)13(22)9-12/h4-9H,3,10H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWYUEPLXJLNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=C(C=C3)C)Cl)SC4=CC=CC(=C42)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, a complex organic compound, belongs to the class of benzothienopyrimidines. Its unique structural features suggest potential applications in medicinal chemistry, particularly concerning its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Structural Characteristics
The compound's structure is characterized by:
- Chloro-substituted aromatic ring : Enhances lipophilicity and potential interactions with biological membranes.
- Fluoro-substituted benzothieno[3,2-d]pyrimidine core : Imparts unique electronic properties that may influence biological activity.
- Acetamide moiety : Contributes to the compound's solubility and stability.
Molecular Formula
The molecular formula is C₁₈H₁₈ClF N₂O₂S, with a CAS Number of 1040679-55-7.
Anticancer Properties
Research indicates that benzothienopyrimidine derivatives exhibit significant anticancer activity. For instance, compounds within this class have shown efficacy against various cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
In a study examining Mannich bases similar to N-(3-chloro-4-methylphenyl)-2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, it was found that these compounds demonstrated cytotoxic effects significantly higher than standard treatments like 5-fluorouracil .
The proposed mechanisms through which this compound exerts its biological effects include:
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of related benzothienopyrimidine derivatives:
These findings underscore the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide in oncology.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : The lipophilic nature due to the chloro and fluoro substitutions may enhance membrane permeability.
- Metabolism : Studies on similar compounds indicate possible metabolic pathways involving cytochrome P450 enzymes.
- Toxicity Profiles : Toxicological evaluations are essential to ascertain safety and therapeutic indices in preclinical models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The benzothieno[3,2-d]pyrimidin core distinguishes the target compound from analogs with thieno[3,2-d]pyrimidin (), pyrimido[4,5-d]pyrimidin (), or chromeno[2,3-d]pyrimidin () scaffolds. Extended aromatic systems (e.g., benzothieno) often improve binding affinity through π-π interactions, while smaller cores (e.g., thieno) may enhance solubility .
Substituent Effects
- Fluorine : The 9-fluoro group in the target compound parallels fluorinated analogs in , which exhibit enhanced bioavailability and enzymatic resistance due to fluorine’s electronegativity and small atomic radius .
- Ethyl vs.
- Chloro-Methylphenyl vs. Chlorobenzylidene: The 3-chloro-4-methylphenyl group in the target may offer superior steric complementarity to biological targets compared to the chlorobenzylidene substituent in ’s chromeno-pyrimidin derivative .
Physicochemical and Pharmacokinetic Profiles
Key differences in molecular weight, hydrogen-bond donors/acceptors, and logP values influence ADME properties. For example, the target compound’s higher molecular weight (~469.9 g/mol) compared to ’s analog (409.89 g/mol) may reduce solubility but improve target engagement .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Activity Trends: Fluorinated derivatives (e.g., , target compound) often show improved IC50 values in kinase assays compared to non-fluorinated analogs .
- Selectivity : The 3-chloro-4-methylphenyl group in the target compound may reduce off-target effects relative to ’s 2-chloro-4-methylphenyl analog, as meta-substitution can alter binding pocket interactions .
- Synthetic Challenges: The benzothieno core requires multi-step synthesis, whereas thieno or pyrimido cores () are more accessible, impacting scalability .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Synthesis optimization requires precise control of reaction temperature (typically 120–140°C), solvent selection (e.g., N-methylpyrrolidone for polar aprotic conditions), and reaction time (16–24 hours) to maximize yield and minimize byproducts. Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is commonly used for purification . For example, a 31% yield was achieved under metal-free conditions at 120°C in NMP .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. NMR confirms substituent positions (e.g., fluorine at C9, chloro-methylphenyl group), while HRMS validates the molecular formula (e.g., C₂₂H₁₈ClFN₂O₂S). Differential Scanning Calorimetry (DSC) determines thermal stability and melting points .
Q. How can researchers design initial biological screening assays for this compound?
Begin with in vitro assays targeting kinase inhibition or antimicrobial activity, using standard protocols (e.g., ATP-binding assays for kinases, MIC tests for bacteria). Structural analogs with thieno-pyrimidine cores have shown activity against cancer cell lines (IC₅₀ values in μM range), providing a reference framework .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or compound purity. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and ensure ≥95% purity via HPLC. Cross-reference structural analogs (e.g., fluorobenzyl or chlorophenyl derivatives) to isolate substituent-specific effects .
Q. What strategies elucidate the mechanism of action for this compound?
Use molecular docking to predict interactions with target proteins (e.g., kinases, DNA topoisomerases). For example, thieno-pyrimidine derivatives bind to ATP pockets in kinases, disrupting phosphorylation. Follow with in vitro enzymatic inhibition assays and in vivo xenograft models to confirm target engagement .
Q. How can structure-activity relationship (SAR) studies improve potency?
Modify substituents systematically and compare bioactivity:
| Analog | Modification | Activity Change |
|---|---|---|
| N-(4-fluorobenzyl) derivative | Fluorine at C4-phenyl | ↑ Kinase inhibition |
| Chlorophenyl-to-methoxyphenyl swap | Methoxy group at C4 | ↓ Cytotoxicity |
| Ethyl-to-propyl substitution | Larger alkyl chain at C2 | Altered metabolic stability |
Thermodynamic solubility assays and logP measurements guide further optimization .
Q. What advanced techniques characterize electronic properties for drug design?
X-ray crystallography resolves 3D conformation, while Density Functional Theory (DFT) calculates electron distribution at reactive sites (e.g., oxo-group at C4). Infrared (IR) spectroscopy identifies hydrogen-bonding patterns critical for target binding .
Data Contradiction Analysis
Q. Why do synthesis yields vary significantly in published protocols?
Yield disparities (e.g., 31% vs. 50%) stem from solvent polarity (NMP vs. DMF), stoichiometric ratios (1:1.1 reagent excess), or purification methods. Reproduce high-yield conditions with strict anhydrous setups and inert atmospheres .
Q. How to address conflicting reports on cytotoxicity?
Contradictions may reflect cell line heterogeneity (e.g., HeLa vs. MCF-7 sensitivity). Use standardized cell panels (NCI-60) and normalize data to positive controls (e.g., doxorubicin). Confirm apoptosis via flow cytometry to rule off-target effects .
Methodological Resources
- Synthetic Protocols : Detailed in .
- Biological Assays : Referenced in .
- Analytical Techniques : Described in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
